

Benchmarking the performance of 18-Pentatriacontanone against commercial lubricants

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **18-Pentatriacontanone**

Cat. No.: **B1583050**

[Get Quote](#)

A Comparative Analysis of 18-Pentatriacontanone and Commercial Lubricants

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative overview of the potential lubricant properties of **18-Pentatriacontanone** against established commercial lubricants, specifically mineral oil-based and synthetic polyalphaolefin (PAO)-based formulations. Due to a lack of publicly available, direct experimental data on the tribological performance of **18-Pentatriacontanone**, this guide presents its known chemical and physical properties alongside typical performance data for commercial lubricants. The information is intended to serve as a preliminary reference for research and development purposes.

Overview of 18-Pentatriacontanone

18-Pentatriacontanone, also known as Stearone, is a long-chain symmetrical ketone. While its primary applications have been documented as an antiblocking agent and a viscosity-controlling agent in the cosmetics industry, its molecular structure suggests potential for lubricity. Long-chain ketones have been noted for their ability to form protective films on surfaces, which is a desirable characteristic in a lubricant. However, comprehensive studies

benchmarking its performance against commercial lubricants are not readily available in public literature.

Key Properties of **18-Pentatriacontanone**:

Property	Value
Molecular Formula	C ₃₅ H ₇₀ O
Molecular Weight	506.93 g/mol
Melting Point	86-87°C
Boiling Point	345°C @ 12mmHg
Physical State	Solid at room temperature

Performance Data of Commercial Lubricants

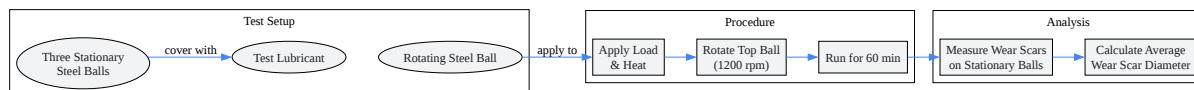
Commercial lubricants are typically formulated from a base oil and a variety of additives to enhance specific properties. The two most common types of base oils are mineral oil and synthetic oils like polyalphaolefins (PAOs).

Table 1: Typical Performance Characteristics of Commercial Lubricants

Performance Metric	Mineral Oil-Based Lubricants	Polyalphaolefin (PAO)-Based Lubricants
Viscosity Index	95 - 100 ^{[1][2][3][4]}	120 - 140+ ^{[1][5]}
Thermal Stability	Moderate; prone to oxidation at high temperatures ^{[6][7]}	High; excellent resistance to thermal and oxidative breakdown ^{[8][9][10][11][12]}
Pour Point	Higher; may solidify at low temperatures ^[6]	Low; remains fluid at very low temperatures ^[5]
Wear Protection	Good (often enhanced with additives)	Excellent; provides a strong lubricating film ^[10]
Coefficient of Friction	Varies with formulation	Generally lower than mineral oils

Experimental Protocols for Lubricant Performance Testing

Standardized test methods are crucial for evaluating and comparing the performance of lubricants. The American Society for Testing and Materials (ASTM) provides several key protocols.


Wear Preventive Characteristics: Four-Ball Method (ASTM D4172)

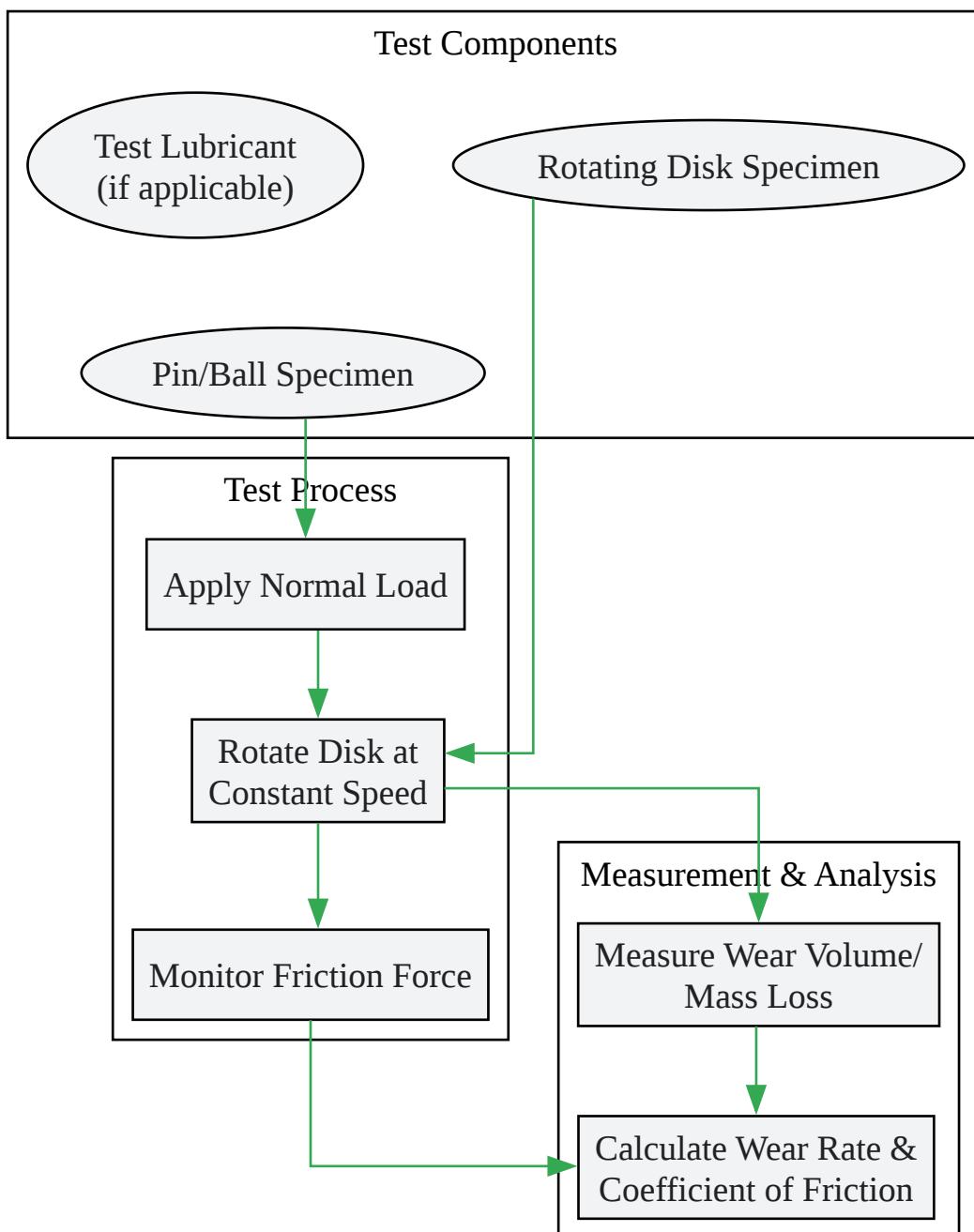
This test evaluates the anti-wear properties of fluid lubricants in sliding contact.

Methodology:

- Three steel balls are clamped together and covered with the lubricant under test.
- A fourth steel ball is rotated against the three stationary balls at a specified speed, temperature, and load.^{[13][14][15][16][17]}
- The test is run for a set duration.

- After the test, the wear scars on the three stationary balls are measured under a microscope.
- The average wear scar diameter is reported as a measure of the lubricant's wear preventive characteristics. A smaller scar indicates better protection.[15]

[Click to download full resolution via product page](#)


ASTM D4172 Four-Ball Wear Test Workflow

Wear Testing with a Pin-on-Disk Apparatus (ASTM G99)

This method determines the wear of materials during sliding contact.

Methodology:

- A pin or ball specimen is positioned perpendicular to a flat circular disk.[18]
- The disk is rotated at a constant speed while the pin is pressed against it with a specific load. [18]
- The test is conducted for a set sliding distance.
- Wear is typically determined by measuring the mass loss of the pin and/or the disk, or by measuring the dimensions of the wear scar.[19][20][21][22]
- The coefficient of friction can also be continuously monitored during the test.

[Click to download full resolution via product page](#)

ASTM G99 Pin-on-Disk Test Workflow

Conclusion

While **18-Pentatriacontanone** possesses a chemical structure that suggests potential lubricating properties, there is a clear absence of direct, publicly available experimental data to

benchmark its performance against conventional lubricants. Commercial lubricants, such as mineral oil-based and PAO-based products, have well-documented performance characteristics determined through standardized testing protocols. For researchers and scientists interested in the tribological applications of novel compounds like **18-Pentatriacontanone**, conducting systematic studies following established experimental protocols, such as ASTM D4172 and G99, is essential to quantify its performance and determine its viability as a lubricant or lubricant additive.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. interflon.com [interflon.com]
- 2. hdmlube.com [hdmlube.com]
- 3. oil-store.co.uk [oil-store.co.uk]
- 4. mosil.com [mosil.com]
- 5. Polyalphaolefin (PAO), synthetic oil polyalphaolefins — DYM Resources [dymresources.com]
- 6. blog.interlub.com [blog.interlub.com]
- 7. Comparison of Properties between Mineral and Synthetic Base Oils [\[farazoil.com\]](http://farazoil.com)
- 8. researchgate.net [researchgate.net]
- 9. Characterization of Thermal Stability of Synthetic and Semi-Synthetic Engine Oils [\[ouci.dntb.gov.ua\]](http://ouci.dntb.gov.ua)
- 10. 5 Key Advantages of Synthetic Lubricants in Drilling Operations — Mansfield Service Partners [\[msp.energy\]](http://msp.energy)
- 11. tandfonline.com [tandfonline.com]
- 12. kcklubricants.com.au [kcklubricants.com.au]
- 13. store.astm.org [store.astm.org]
- 14. yihuatest.com [yihuatest.com]

- 15. Wear Preventive Characteristics - Savant Labs [savantlab.com]
- 16. petrolube.com [petrolube.com]
- 17. koehlerinstrument.com [koehlerinstrument.com]
- 18. ASTM G99-17 | Wear Testing with Pin-on-Disk - Rtec Instruments [rtec-instruments.com]
- 19. store.astm.org [store.astm.org]
- 20. store.astm.org [store.astm.org]
- 21. standards.iteh.ai [standards.iteh.ai]
- 22. qualtechproductsindustry.com [qualtechproductsindustry.com]
- To cite this document: BenchChem. [Benchmarking the performance of 18-Pentatriacontanone against commercial lubricants]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1583050#benchmarking-the-performance-of-18-pentatriacontanone-against-commercial-lubricants]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com